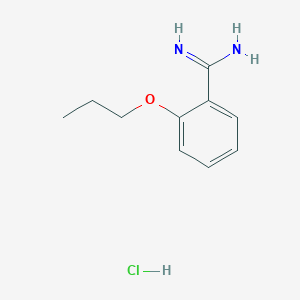

2-Propyloxybenzamidine Hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzamidines typically involves the reaction of amines with benzoyl derivatives. One study describes a one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride, which may offer insight into potential synthesis routes for 2-Propyloxybenzamidine Hydrochloride (Mirallai, Manos, & Koutentis, 2013).

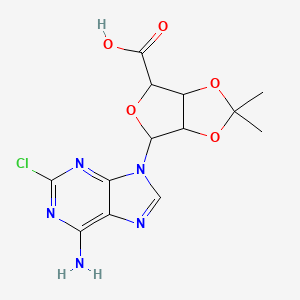

Molecular Structure Analysis

The molecular structure of benzamidine derivatives can be complex and varies depending on the substituents attached to the benzene ring. X-ray crystallography and DFT calculations have been used to study the molecular structure of related compounds, providing insights into their geometric configuration and intermolecular interactions (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamidine derivatives can participate in various chemical reactions, including hydrolysis under acidic or basic conditions. The reactivity of these compounds is often influenced by the nature of their substituents, which can affect their chemical stability and reaction mechanisms (Mirallai, Manos, & Koutentis, 2013).

Wissenschaftliche Forschungsanwendungen

For readers interested in exploring the broader context of chemical research and applications, especially in relation to environmental and health impacts, the following reviews and studies provide insights into related areas:

Parabens in Aquatic Environments : A review on the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their ubiquity, biodegradability, and potential as weak endocrine disruptors (Haman et al., 2015).

Safety Assessment of Propyl Paraben : An examination of propyl paraben's safety, its absorption, metabolism, and the lack of evidence for accumulation, highlighting its relatively non-toxic nature and the conditions under which it may cause irritation or sensitization (Soni et al., 2001).

Antioxidant Activity Determination Methods : A critical presentation of tests used to determine antioxidant activity, including their mechanisms, applicability, advantages, and limitations, providing a foundation for assessing antioxidant capacity in various fields (Munteanu & Apetrei, 2021).

Endocrine Disrupting Effects of Parabens : Discusses the toxicokinetics of parabens, their dermal uptake, metabolism, and the need for further studies to understand their levels and potential role as endocrine disruptors in humans (Boberg et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-propoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHKVYYQQVEUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyloxybenzamidine Hydrochloride | |

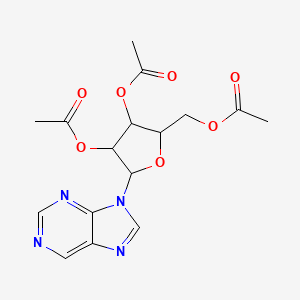

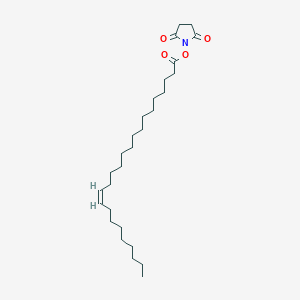

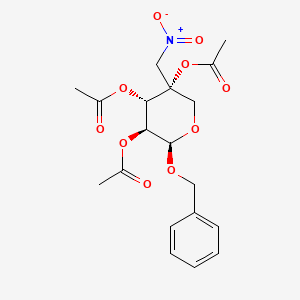

Synthesis routes and methods I

Procedure details

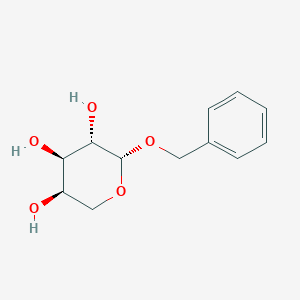

Synthesis routes and methods II

Procedure details

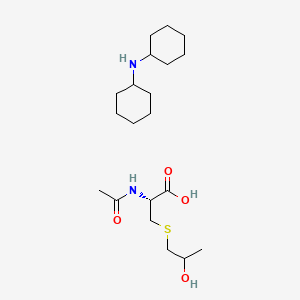

Synthesis routes and methods III

Procedure details

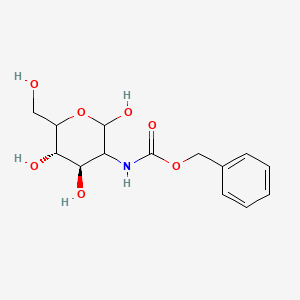

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)